molecular formula C12H25NO B4968539 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine

4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine

Cat. No.: B4968539
M. Wt: 199.33 g/mol
InChI Key: PKYGVMRDOXAHMD-UHFFFAOYSA-N
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Description

4-Ethyl-N-(3-methoxypropyl)cyclohexan-1-amine is a cyclohexanamine derivative featuring an ethyl group at the 4-position of the cyclohexane ring and a 3-methoxypropylamine substituent at the nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry. Its structure balances hydrophobic (ethyl group) and hydrophilic (methoxypropyl) components, which can influence solubility, bioavailability, and reactivity .

Properties

IUPAC Name

4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-11-5-7-12(8-6-11)13-9-4-10-14-2/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYGVMRDOXAHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Aryl halides, Acid chlorides

Major Products Formed

Scientific Research Applications

4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Ethoxy Groups : The methoxy group in the target compound improves hydrophilicity compared to its ethoxy analog (), which has a longer alkyl chain, increasing lipophilicity. This difference can affect membrane permeability in biological systems .
  • Aromatic vs.
  • Piperazinyl Groups : Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine () exhibit higher molecular weights and increased hydrogen-bonding capacity, making them suitable for drug candidates targeting neurological or oncological pathways .

Biological Activity

  • Molecular Formula : C13H21N
  • Molecular Weight : 195.32 g/mol
  • Chemical Structure : The compound features a cyclohexane ring with an ethyl and a methoxypropyl substituent on the nitrogen atom, which may influence its biological interactions.

1. Anti-inflammatory Effects

Research on similar amine compounds has indicated potential anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications in the structure of cyclohexanamine derivatives can lead to varying degrees of COX inhibition, which is crucial for developing anti-inflammatory agents .

2. Anticancer Potential

The polo-like kinase (Plk1) has been identified as a target for anticancer drug development, with various analogues showing inhibitory effects on cancer cell proliferation. Although direct studies on 4-ethyl-N-(3-methoxypropyl)cyclohexan-1-amine are lacking, its structural similarity to other amines suggests it could also interact with Plk1 or similar targets.

CompoundIC50 (μM)Mechanism of Action
Compound D14.74 ± 0.48Inhibits Plk1 activity
Compound E>50Non-specific

The potential for this compound to exhibit anticancer activity remains an area for future exploration .

3. Neurotransmitter Modulation

Compounds structurally related to cyclohexanamines have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels, which could have implications for mood disorders and anxiety treatment.

Case Studies

While specific case studies on this compound are not available, research into related compounds provides valuable insights:

  • Study on Cyclohexylamines : A study investigated various cyclohexylamines for their effects on serotonin receptors, revealing that certain modifications increased receptor affinity and selectivity.
  • In Vivo Studies : Animal models have shown that derivatives of cyclohexanamines can reduce inflammation and pain responses similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

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